Cas no 73573-17-8 (9H-Benzo[a]xanthen-9-one,1,2,3,4,4a,5,6,6a,12a,12b-decahydro-10-hydroxy-4,4,6a,12b-tetramethyl-,(4aS,6aS,12aR,12bS)-)

9H-Benzo[a]xanthen-9-one,1,2,3,4,4a,5,6,6a,12a,12b-decahydro-10-hydroxy-4,4,6a,12b-tetramethyl-,(4aS,6aS,12aR,12bS)- structure
73573-17-8 structure
Product Name:9H-Benzo[a]xanthen-9-one,1,2,3,4,4a,5,6,6a,12a,12b-decahydro-10-hydroxy-4,4,6a,12b-tetramethyl-,(4aS,6aS,12aR,12bS)-
Numero CAS:73573-17-8
MF:C21H28O3
MW:328.445226669312
CID:569609
Update Time:2025-04-19

9H-Benzo[a]xanthen-9-one,1,2,3,4,4a,5,6,6a,12a,12b-decahydro-10-hydroxy-4,4,6a,12b-tetramethyl-,(4aS,6aS,12aR,12bS)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 9H-Benzo[a]xanthen-9-one,1,2,3,4,4a,5,6,6a,12a,12b-decahydro-10-hydroxy-4,4,6a,12b-tetramethyl-,(4aS,6aS,12aR,12bS)-
    • PUUPEHENONE
    • Puupehenone 0.94
    • (+)-puupehenone
    • Inchi: 1S/C21H28O3/c1-19(2)7-5-8-20(3)17(19)6-9-21(4)18(20)11-13-10-14(22)15(23)12-16(13)24-21/h10-12,17-18,22H,5-9H2,1-4H3
    • Chiave InChI: LOCMLXSTDCXZFJ-UHFFFAOYSA-N
    • Sorrisi: O1C2=CC(C(=CC2=CC2C1(C)CCC1C(C)(C)CCCC12C)O)=O

Proprietà calcolate

  • Massa esatta: 328.20400

Proprietà sperimentali

  • PSA: 46.53000
  • LogP: 4.85280

9H-Benzo[a]xanthen-9-one,1,2,3,4,4a,5,6,6a,12a,12b-decahydro-10-hydroxy-4,4,6a,12b-tetramethyl-,(4aS,6aS,12aR,12bS)- Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
LKT Labs
P8382-1 mg
Puupehenone
73573-17-8 ≥94%
1mg
$115.80 2023-07-10
LKT Labs
P8382-5 mg
Puupehenone
73573-17-8 ≥94%
5mg
$446.50 2023-07-10
LKT Labs
P8382-1mg
Puupehenone
73573-17-8 ≥94%
1mg
$121.60 2024-05-21
LKT Labs
P8382-5mg
Puupehenone
73573-17-8 ≥94%
5mg
$468.80 2024-05-21

9H-Benzo[a]xanthen-9-one,1,2,3,4,4a,5,6,6a,12a,12b-decahydro-10-hydroxy-4,4,6a,12b-tetramethyl-,(4aS,6aS,12aR,12bS)- Letteratura correlata

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